Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester
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Overview
Description
Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a benzoylamino group, a diethoxyphosphinyl group, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester typically involves the esterification of acetic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
RCOOH+R’OH→RCOOR’+H2O
In this case, the carboxylic acid (acetic acid) reacts with an alcohol (methyl alcohol) to form the ester. The catalyst used is usually concentrated sulfuric acid .
Industrial Production Methods
On an industrial scale, esters are often produced using similar methods but with optimized conditions to increase yield and efficiency. The use of acid chlorides or acid anhydrides in the presence of a base can also be employed to produce esters .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Esters can undergo hydrolysis in the presence of an acid or a base to yield a carboxylic acid and an alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Utilizes reducing agents such as LiAlH4.
Major Products
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields a primary alcohol.
Substitution: Results in the formation of a new ester or other substituted products
Scientific Research Applications
Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological molecules. The benzoylamino group may interact with proteins or enzymes, while the diethoxyphosphinyl group can participate in phosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl diethylphosphonoacetate: Similar in structure but lacks the benzoylamino group.
Ethyl acetate: A simpler ester with a different functional group arrangement.
Methyl butanoate: Another ester with a different carbon chain length.
Uniqueness
Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester is unique due to the presence of the benzoylamino and diethoxyphosphinyl groups, which confer specific chemical properties and potential biological activities that are not found in simpler esters .
Properties
CAS No. |
120367-99-9 |
---|---|
Molecular Formula |
C14H20NO6P |
Molecular Weight |
329.28 g/mol |
IUPAC Name |
methyl 2-benzamido-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C14H20NO6P/c1-4-20-22(18,21-5-2)13(14(17)19-3)15-12(16)11-9-7-6-8-10-11/h6-10,13H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
JEEMGNFXQSSDIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC)NC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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